

An In-depth Technical Guide to the Chemical Structure and Properties of Davidigenin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Davidigenin*

Cat. No.: *B1221241*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davidigenin is a naturally occurring dihydrochalcone, a class of polyphenolic compounds found in various plants.[1] Structurally, it is characterized by two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system. This compound has garnered interest in the scientific community for its potential therapeutic properties, including antispasmodic, antioxidant, and antidiabetic activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **davidigenin**, supported by experimental data and methodologies.

Chemical Structure and Identification

Davidigenin is systematically known as 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one.[3] It belongs to the 2'-hydroxy-dihydrochalcones class of organic compounds.[4]

Table 1: Chemical Identification of **Davidigenin**

Identifier	Value
IUPAC Name	1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one[3]
Synonyms	2',4,4'-Trihydroxydihydrochalcone, Isoliquiritigenin metabolite M5[3]
CAS Number	23130-26-9[3]
Molecular Formula	C ₁₅ H ₁₄ O ₄ [3]
Molecular Weight	258.27 g/mol [3]
SMILES	<chem>C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)O)O)O</chem> [3]
InChI	InChI=1S/C15H14O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-2,4-7,9,16-17,19H,3,8H2[3]
InChIKey	UDGKKUWYNITJRX-UHFFFAOYSA-N[3]

Physicochemical Properties

Davidigenin is a hydrophobic molecule and is practically insoluble in water.[4] It is typically found as a powder and is soluble in various organic solvents.

Table 2: Physicochemical Properties of **Davidigenin**

Property	Value
Appearance	Powder
Melting Point	140-142 °C
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Practically insoluble in water.[4]
XlogP (predicted)	3.0

Spectroscopic Data

The structural elucidation of **davidigenin** is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

- ^1H and ^{13}C NMR: Predicted ^1H and ^{13}C NMR data for **davidigenin** are available in public databases, which can be used as a reference for the identification of the compound from natural extracts.[\[4\]](#)
- Mass Spectrometry: The fragmentation pattern of **davidigenin** in mass spectrometry is crucial for its identification. Dihydrochalcones, like other flavonoids, undergo characteristic fragmentation, often involving retro-Diels-Alder (RDA) reactions, dehydration, and loss of CO .[\[1\]](#)[\[5\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum of **davidigenin** would be expected to show characteristic absorption bands for the hydroxyl ($-\text{OH}$) groups, the carbonyl ($\text{C}=\text{O}$) group of the ketone, and the aromatic $\text{C}=\text{C}$ bonds.

Biological Activities and Pharmacological Properties

Davidigenin has been reported to exhibit a range of biological activities, making it a compound of interest for drug development.

Antispasmodic Activity

Davidigenin has demonstrated significant antispasmodic effects. It induces a concentration-dependent relaxation of histamine-precontracted guinea pig ileum and acetylcholine-precontracted rat duodenum.[\[2\]](#)[\[6\]](#) The mechanism of action appears to be non-competitive inhibition of histamine and acetylcholine-induced contractions.[\[2\]](#)[\[6\]](#)

Antioxidant Activity

While **davidigenin** itself did not show direct antiradical activity in a DPPH assay, the crude extracts from which it is isolated have shown antioxidant properties.[\[2\]](#)[\[6\]](#) This suggests that the

overall antioxidant effect of the plant extracts may be due to a synergistic effect of multiple compounds.

Aldose Reductase Inhibition

Davidigenin has been identified as an inhibitor of aldose reductase, an enzyme implicated in the complications of diabetes.[2] This suggests a potential role for **davidigenin** in the management of diabetic complications such as neuropathy, nephropathy, and retinopathy.

Table 3: Quantitative Biological Activity Data for **Davidigenin**

Activity	Assay	Result (EC ₅₀ / IC ₅₀)
Antispasmodic	Histamine pre-contracted guinea pig ileum	8.04 ± 0.81 µg/mL[2][6]
Antispasmodic	Acetylcholine pre-contracted rat duodenum	9.35 ± 0.30 µg/mL[2][6]
Aldose Reductase Inhibition	Not specified	12.70 µM[2]

Signaling Pathways

The precise signaling pathways modulated by **davidigenin** are not yet fully elucidated. However, flavonoids, the broader class of compounds to which **davidigenin** belongs, are known to interact with various signaling cascades. For instance, many flavonoids are known to modulate the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cell proliferation.[7][8][9] Further research is required to specifically delineate the signaling pathways through which **davidigenin** exerts its biological effects.

Experimental Protocols

Bioassay-Guided Isolation of Davidigenin from *Mascarenhasia arborescens*

This protocol describes the isolation of **davidigenin** using its antispasmodic activity to guide the fractionation process.[2][6]

- Extraction: The plant material (e.g., powdered leaves or bark) is extracted with methanol.
- Partitioning: The crude methanolic extract is partitioned successively with solvents of increasing polarity, such as hexane, methylene chloride, ethyl acetate, and butanol.
- Bioassay: Each fraction is tested for its antispasmodic activity on isolated guinea pig ileum pre-contracted with histamine (3×10^{-6} M).[\[2\]](#)[\[6\]](#)
- Fractionation of Active Partition: The most active fraction (e.g., methylene chloride partition) is subjected to further chromatographic separation, such as column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).
- Purification: Fractions showing high activity are further purified using techniques like preparative HPLC to yield pure **dauidigenin**.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (^1H NMR, ^{13}C NMR, MS).

Quantification of Davidigenin by HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of **dauidigenin** in plant extracts.[\[2\]](#)

- Column: A C18 column is typically used.[\[10\]](#)
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous acidic solution (e.g., 0.2% phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[\[10\]](#) The specific gradient and flow rate would need to be optimized for the specific column and system.
- Detection: Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at the maximum absorbance wavelength of **dauidigenin**.
- Quantification: Quantification is achieved by comparing the peak area of **dauidigenin** in the sample to a calibration curve constructed with known concentrations of a pure **dauidigenin** standard.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the free radical scavenging ability of a compound.

[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[\[13\]](#)
- Reaction: The test sample (**davidigenin** or plant extract) is mixed with the DPPH solution.
- Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[\[13\]](#)
- Measurement: The absorbance of the solution is measured at a wavelength of around 517 nm using a spectrophotometer.[\[13\]](#)
- Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can also be determined.

Visualizations



[Click to download full resolution via product page](#)

Caption: Bioassay-guided fractionation workflow for the isolation of **davidigenin**.

Conclusion

Davidigenin is a dihydrochalcone with a well-characterized chemical structure and promising biological activities, particularly as an antispasmodic and an aldose reductase inhibitor. The experimental protocols for its isolation and quantification are established, providing a solid foundation for further research. While its precise molecular mechanisms and interactions with cellular signaling pathways require more in-depth investigation, the existing data suggest that

dauidigenin is a valuable lead compound for the development of new therapeutic agents. This guide provides a comprehensive technical overview to support ongoing and future research efforts in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Davidigenin | C₁₅H₁₄O₄ | CID 442342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NP-MRD: Showing NP-Card for Davidigenin (NP0055290) [np-mrd.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Davidigenin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221241#chemical-structure-and-properties-of-davidigenin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com